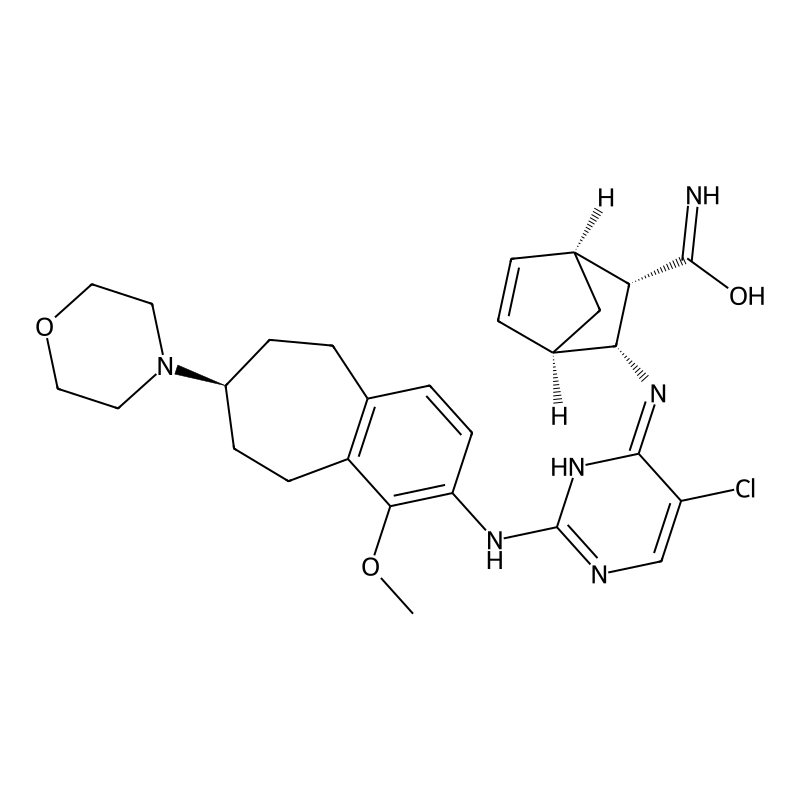

CEP-28122

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

CEP-28122 anaplastic lymphoma kinase ALK inhibitor discovery

Preclinical Profile of CEP-28122

The table below summarizes the key technical characteristics of this compound as identified from preclinical research [1] [2] [3]:

| Characteristic | Details |

|---|---|

| CAS Number | 1022958-60-6 [2] [3] [4] |

| Molecular Formula | C₂₈H₃₅ClN₆O₃ [2] [3] [4] |

| Molecular Weight | 539.07 g/mol [3] [4] |

| Primary Target (IC₅₀) | Anaplastic Lymphoma Kinase (ALK); 1.9 nM [1] [3] [4] |

| Additional Target (IC₅₀) | Flt4; 46 nM [4] |

| Mechanism of Action | Potent and selective inhibitor of ALK tyrosine phosphorylation; induces growth inhibition and cytotoxicity in ALK-positive cells [1] [3]. |

| In Vivo Efficacy (Mouse Models) | Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts at oral doses of ≥30 mg/kg twice daily [1] [3]. |

| Development Status | Development was terminated after severe lung toxicity was observed in monkey studies during IND-enabling investigations [2]. |

Experimental Methodology in Preclinical Studies

While the original research articles do not provide step-by-step protocols, they describe the core methodologies used to evaluate this compound [1]:

- In Vitro Kinase Assay: A time-resolved fluorescence (TRF) assay was used to determine the compound's IC₅₀ against recombinant ALK enzyme activity [1] [4].

- Cellular Phosphorylation Assay: ALK-positive cancer cell lines (e.g., KARPAS-299 for ALCL) were treated with this compound. Phosphorylation levels of ALK and its substrates were analyzed, typically via Western blot, to confirm target engagement and inhibition in a cellular context [1] [3].

- Cellular Viability/Growth Inhibition Assays: ALK-positive cell lines from ALCL, NSCLC, and neuroblastoma were treated with the compound. Cytotoxicity or growth inhibition was measured using standard assays (e.g., MTT, ATP-based) to establish antiproliferative effects [1] [3].

- In Vivo Xenograft Models: Immunodeficient mice were subcutaneously implanted with human ALK-positive tumor cells. Once tumors were established, mice were orally dosed with this compound or a vehicle control. Tumor volume was measured regularly to assess antitumor efficacy, and tumor samples were analyzed to confirm ALK phosphorylation inhibition [1].

The Role of this compound in ALK Inhibitor Development

The diagram below illustrates the historical context of this compound within the ALK inhibitor drug discovery workflow and the key finding that halted its progression.

Historical context and termination reason for this compound

Insights for Research and Development

The case of this compound offers valuable lessons for drug development professionals [2] [5]:

- Overcoming First-Generation Resistance: this compound was part of a wave of compounds designed to be more potent and selective than the first ALK inhibitor, Crizotinib, and to overcome resistance mutations like L1196M [5].

- The Critical Role of Toxicology: Its history underscores that high potency and promising efficacy in vitro and in animal xenograft models do not guarantee clinical success. Toxicity in non-rodent species during preclinical safety assessment remains a major hurdle.

References

- 1. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 2. ALK Inhibitor this compound - New Drug Approvals [newdrugapprovals.org]

- 3. This compound - ALK Inhibitor for Targeted Cancer Therapy [apexbt.com]

- 4. This compound | ALK Inhibitor [medchemexpress.com]

- 5. ALK Inhibitors: Moving Rapidly From Discovery to Clinical ... [onclive.com]

Molecular Mechanism and Quantitative Profile

The table below summarizes the core mechanistic and pharmacological data for CEP-28122.

| Property | Description and Quantitative Data |

|---|---|

| Primary Target | Anaplastic Lymphoma Kinase (ALK) [1] |

| Mechanism of Action | Potent and selective ATP-competitive inhibitor that blocks ALK kinase activity, its downstream signaling pathways, and ALK autophosphorylation [1] [2]. |

| In Vitro Potency (Enzymatic) | IC₅₀ = 1.9 nM to 3 nM (recombinant ALK) [3]. |

| In Vitro Potency (Cellular) | IC₅₀ = 30 nM (inhibition of ALK tyrosine phosphorylation in ALK-positive cells) [1] [3]. |

| In Vivo Efficacy | Induced complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models at oral doses of 30 mg/kg twice daily or higher [1]. |

| Selectivity | Demonstrated marginal antitumor activity in ALK-negative tumor models, indicating high selectivity for ALK-dependent cancers [1]. |

Key Experimental Protocols

The efficacy and mechanism of this compound were established through standard preclinical methodologies.

In Vitro Cellular Activity Assays

- Cell Lines Used: ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma lines [1].

- Growth Inhibition/Cytotoxicity Assay: Cells are treated with a concentration range of this compound. Cell viability is measured using metrics like ATP quantification (CellTiter-Glo assay) after a defined incubation period (e.g., 72 hours) to determine the compound's IC₅₀ for growth inhibition [1] [2].

- Immunoblotting (Western Blotting): Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated ALK and key downstream effectors (e.g., p-STAT3, p-ERK, p-AKT). This confirms on-target engagement and pathway suppression [2].

In Vivo Efficacy and Pharmacodynamics

- Animal Models: Mice bearing subcutaneous xenografts from ALK-positive human cancer cell lines [1].

- Dosing Regimen: this compound is typically administered orally, often in a twice-daily schedule. Common vehicles include aqueous suspensions in 0.5% carboxymethylcellulose sodium [1] [4].

- Endpoint Measurements:

- Tumor Volume Measurement: Tumors are measured regularly with calipers. Efficacy is reported as percent tumor growth inhibition or tumor regression [1].

- Pharmacodynamic Analysis: At designated times post-dosing, tumors are harvested and analyzed by Western blot or ELISA to quantify the degree and duration of ALK phosphorylation inhibition [1].

Depiction of ALK Signaling and this compound Inhibition

The following diagram illustrates the oncogenic ALK signaling pathway and the targeted inhibition by this compound.

Research Applications and Insights

This compound has been a valuable tool in basic and translational cancer research, helping to uncover key aspects of ALK biology.

- Studying Resistance Mechanisms: Research using this compound revealed that ligand-mediated activation of other receptor tyrosine kinases (RTKs), such as EGFR and ERBB2, can provide a survival signal and contribute to residual cell viability upon ALK inhibition. This supports the rationale for combination therapies targeting ALK and these compensatory pathways [5].

- Investigating Metabolic Dependencies: Studies in ALK+ ALCL cells showed that the ALK signaling pathway, whose activity is ablated by this compound, controls the expression of the metabolic enzyme NAMPT. This revealed a metabolic vulnerability in these cancers, where NAMPT inhibition itself impairs ALK oncogenic function, suggesting a potential synergistic therapeutic strategy [2].

References

- 1. - CEP , a highly potent and selective orally 28122 inhibitor of... active [pubmed.ncbi.nlm.nih.gov]

- 2. Chimeric kinase ALK induces expression of NAMPT and ... [pmc.ncbi.nlm.nih.gov]

- 3. - CEP - Chemietek 28122 [chemietek.com]

- 4. - CEP | ALK inhibitor | CAS 1022958-60-6 | Buy 28122 - CEP from... 28122 [invivochem.com]

- 5. The EGFR family members sustain the neoplastic ... [nature.com]

CEP-28122 ALK signaling pathway inhibition

CEP-28122 Technical Summary

| Aspect | Details |

|---|---|

| Role | Potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1] [2] |

| Molecular Formula | C28H35ClN6O3 [1] |

| Molecular Weight | 539.0689 g/mol [1] |

| CAS Number | 1022958-60-6 [1] [2] |

| Mechanism of Action | Inhibits constitutively active ALK fusion proteins (e.g., NPM-ALK) and ALK point mutations, leading to G1-S cell cycle arrest and apoptosis in ALK-positive cancer cells [2] |

| Preclinical Efficacy | Demonstrated potent antitumor activity and tumor regression in xenograft models of ALK-positive Anaplastic Large-Cell Lymphoma (ALCL) and non-small cell lung cancer (NSCLC) [1] [2] |

| Current Status | Appears to be an early-research compound; no mention in recent clinical trials or reviews of approved ALK inhibitors [3] [4]. |

ALK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the ALK signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like this compound.

Diagram depicting the core mechanism of ALK activation and TKI inhibition.

Research Context and How to Proceed

Historical Context of ALK Inhibitors: The development of this compound was part of the early wave of ALK inhibitor discovery following the identification of ALK as a driver in NSCLC in 2007 [5]. It was discovered and characterized preclinically around 2012 [2]. The field has since evolved rapidly through multiple generations of inhibitors (Crizotinib → Alectinib, Ceritinib → Lorlatinib) to overcome resistance and improve brain penetration [3] [4]. The lack of recent data suggests this compound itself was likely superseded by these clinically successful compounds.

Accessing Detailed Protocols: For the detailed experimental methodologies used in the original this compound studies, your most reliable course of action is to access the primary research paper directly. You can use the PubMed ID (PMID) 22203728 from the supplier reference to locate the article titled "This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers" [2].

Explore Modern ALK Research: Current research focuses on next-generation inhibitors like Neladalkib (NVL-655), a fourth-generation ALK-selective inhibitor designed to overcome complex resistance mutations and with promising activity in heavily pre-treated patients, as investigated in the ongoing ALKOVE-1 trial [3] [5]. Furthermore, novel mechanisms are being explored, such as RNase1-driven wild-type ALK activation, which may expand the population of NSCLC patients eligible for ALK-targeted therapy [6].

References

- 1. - CEP | 28122 | CAS 1022958-60-6 | Buy ALK - inhibitor ... CEP 28122 [invivochem.com]

- 2. - CEP - LKT Labs 28122 [lktlabs.com]

- 3. Advances in ALK Inhibition in Non-Small Cell Lung Cancer [ncoda.org]

- 4. The past, present, and future of ALK-targeted drug discovery [sciencedirect.com]

- 5. What's the latest update on the ongoing clinical trials ... [synapse.patsnap.com]

- 6. RNase1-driven ALK-activation is an oncogenic driver and ... [nature.com]

CEP-28122 preclinical development profile

Core Preclinical Profile of CEP-28122

The table below summarizes the key characteristics and experimental data for this compound from its preclinical development phase.

| Profile Aspect | Details and Quantitative Data |

|---|---|

| Molecular Target | Anaplastic Lymphoma Kinase (ALK) [1] |

| Key Mechanism | Potent inhibition of recombinant ALK kinase activity and cellular ALK tyrosine phosphorylation [1] |

| In Vitro Cytotoxicity | Induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines (Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), Neuroblastoma) [1] |

| In Vivo Efficacy (Mouse Xenografts) | Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma models at doses of 30 mg/kg twice daily or higher [1] |

| Pharmacodynamics / Target Inhibition | Substantial ALK inhibition (>90%) in tumor xenografts for >12 hours after a single oral dose of 30 mg/kg [1] |

| Dosing & Tolerability | Well-tolerated in mice and rats under efficacious dosing regimens (e.g., 30 mg/kg BID, 55 mg/kg BID, 100 mg/kg BID) [1] |

| Development Status | Development was terminated after IND-enabling studies due to the unexpected occurrence of severe lung toxicity in monkeys [2] |

Detailed Experimental Methodologies

The preclinical profile of this compound was established through a series of standard yet rigorous experimental protocols.

In Vitro Kinase and Cellular Assays

- Recombinant Kinase Assay: this compound's potency was measured using a purified ALK kinase domain. The assay typically involved incubating the kinase with ATP, a substrate, and varying concentrations of this compound. Inhibition was quantified by detecting the level of phosphorylated substrate, allowing for calculation of the IC50 value (the concentration required for 50% inhibition) [1].

- Cellular Tyrosine Phosphorylation Assay: ALK-positive cancer cells (e.g., SU-DHL-1 ALCL cells, NCI-H2228 NSCLC cells) were treated with serial dilutions of this compound. After treatment, cells were lysed, and the levels of phosphorylated ALK and its key downstream effector, STAT3, were analyzed via Western blotting or enzyme-linked immunosorbent assay (ELISA) to determine the compound's effect on pathway signaling in a cellular context [1].

- Cellular Proliferation/Cytotoxicity Assays: The antiproliferative effects of this compound were evaluated using assays such as the MTT or WST-1 assay. ALK-positive and ALK-negative cell lines were plated and treated with a range of this compound concentrations for several days. Cell viability was measured spectrophotometrically, and the concentration causing 50% growth inhibition (GI50) was calculated [1].

In Vivo Efficacy and Pharmacodynamics Studies

- Mouse Xenograft Models: Immunodeficient mice (e.g., nude mice) were implanted subcutaneously with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL, NCI-H2228 for NSCLC). Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into groups and treated with vehicle or this compound via oral gavage at specified doses (e.g., 10, 30, 55, 100 mg/kg) and schedules (once or twice daily). Tumor volumes and body weights were measured regularly to assess efficacy and tolerability [1].

- In Vivo Target Inhibition: Tumor-bearing mice were administered a single oral dose of this compound. At predetermined time points post-dose, groups of mice were euthanized, and tumors were harvested. These tumor samples were homogenized, and the extent of ALK phosphorylation was analyzed by Western blot or ELISA to correlate drug exposure with target modulation [1].

- Pharmacokinetic Studies: The pharmacokinetic profile of this compound was determined in mice and rats. Animals received a single oral dose, and blood samples were collected at various time points. Plasma concentrations of this compound were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to calculate key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of its key preclinical experiments:

This compound preclinical workflow: from targeting the EML4-ALK oncogenic pathway to key experimental stages.

Key Insights for Researchers

- Overcoming Crizotinib Resistance: this compound was developed when the need for novel ALK inhibitors to overcome resistance mechanisms to first-generation drugs like crizotinib was emerging [2] [3]. Its high potency represented one of the early strategies to address this challenge.

- The Critical Role of Toxicology: The case of this compound underscores that exceptional efficacy in xenograft models does not guarantee clinical success. Its termination due to severe lung toxicity in monkeys highlights the irreplaceable value and predictive power of comprehensive toxicological studies in non-rodent species during IND-enabling packages [2].

- A Template for Future Inhibitors: Despite its failure, the published data on this compound provided a valuable benchmark for potency, selectivity, and efficacy for the subsequent generation of ALK inhibitors (e.g., ceritinib, alectinib, lorlatinib) that successfully reached the clinic [4] [3].

References

- 1. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 2. ALK Inhibitor this compound - New Drug Approvals [newdrugapprovals.org]

- 3. ALK Inhibitors: Moving Rapidly From Discovery to Clinical ... [onclive.com]

- 4. Molecular Profile Detail - CKB CORE - Genomenon [ckb.genomenon.com]

who discovered CEP-28122 ALK inhibitor

Key Preclinical Profile of CEP-28122

The table below summarizes the core quantitative data from the initial preclinical studies that demonstrated the potential of this compound [1] [2].

| Parameter | Details / Value |

|---|---|

| Primary Target | Anaplastic Lymphoma Kinase (ALK) [1] |

| Reported IC₅₀ | 1.9 nM (blocks ALK) [2] |

| Key Mechanism | Inhibits ALK tyrosine phosphorylation & phosphorylation of ALK substrates [1] [2] |

| Tested Cell Lines | ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1] |

| In Vivo Efficacy | Dose-dependent antitumor activity & complete/near-complete tumor regressions in ALK-positive xenograft models [1] |

| Proposed Dosing | 30 mg/kg twice daily (in vivo) [1] |

Mechanism of Action and Experimental Workflow

This compound is a small molecule designed to inhibit the anaplastic lymphoma kinase (ALK). In cancers with ALK rearrangements or mutations, the ALK signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival [3] [4]. This compound acts by blocking ALK tyrosine phosphorylation, thereby deactivating this pathway and leading to growth inhibition and cell death in ALK-dependent cancer cells [1] [2].

A simplified workflow of the key in vitro and in vivo experiments used to characterize this compound.

Development Status and Context

- Clinical Development Halted: Despite promising preclinical results, the development of this compound for clinical use was terminated. This decision was made after severe lung toxicity was observed in monkey studies during IND (Investigational New Drug)-enabling investigations [5].

- Legacy and Progeny: The knowledge gained from this compound contributed to the development of next-generation compounds. Research efforts shifted towards CEP-37440, another ALK inhibitor designed to overcome the limitations of this compound [6].

The story of this compound is a powerful example of how a promising drug candidate can demonstrate excellent efficacy in preclinical models, yet fail to transition to clinical trials due to unforeseen toxicity. For researchers, its detailed preclinical profile remains a valuable resource for the design of new, safer oncological therapeutics.

References

- 1. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - ALK Inhibitor for Targeted Cancer Therapy [apexbt.com]

- 3. ALK Inhibitors: Moving Rapidly From Discovery to Clinical ... [onclive.com]

- 4. ALK inhibitors in non-small cell lung cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. ALK Inhibitor this compound - New Drug Approvals [newdrugapprovals.org]

- 6. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and ... [hematologyandoncology.net]

CEP-28122 background and research significance

Compound Profile and Preclinical Efficacy

The table below summarizes the core characteristics and key preclinical findings for CEP-28122:

| Aspect | Description |

|---|---|

| Primary Target | Anaplastic Lymphoma Kinase (ALK) [1] |

| Key Property | High potency & selectivity; orally active [1] |

| Mechanism of Action | Inhibits ALK tyrosine phosphorylation & downstream signaling, leading to growth inhibition & apoptosis in ALK-positive cancer cells [1] [2] |

| In Vivo Efficacy (Mouse Xenografts) | • Dose-dependent antitumor activity in ALK-positive ALCL, NSCLC, and neuroblastoma models [1] • Complete/near-complete tumor regressions at doses ≥30 mg/kg twice daily [1] • Sustained tumor regression without reemergence >60 days post-treatment in some models [1] | | Pharmacokinetic Profile | Favorable profile; substantial target inhibition (>90%) sustained for >12 hours after single 30 mg/kg oral dose [1] | | Development Status | Development terminated due to severe lung toxicity observed in non-human primate studies [3] |

Experimental Protocols from Key Studies

The methodologies from foundational this compound studies provide a template for evaluating ALK inhibitors.

1. In Vitro Cellular ALK Phosphorylation Assay [1]

- Objective: To assess the ability of this compound to inhibit ALK phosphorylation in cells.

- Cell Lines: Use ALK-positive anaplastic large-cell lymphoma (e.g., Karpas-299, SU-DHL-1) or NSCLC (e.g., NCI-H2228) cells.

- Procedure:

- Culture cells in appropriate medium.

- Treat cells with a dose range of this compound (e.g., 0-1000 nM) for a set period (e.g., 2-6 hours).

- Lyse cells and extract proteins.

- Perform immunoprecipitation or western blotting using anti-phospho-ALK antibodies.

- Quantify band intensity to determine the IC₅₀ value (concentration that inhibits 50% of phosphorylation).

2. In Vivo Tumor Xenograft Efficacy Study [1]

- Objective: To evaluate the antitumor activity of this compound in live animal models.

- Model Establishment: Inoculate immunodeficient mice (e.g., nude or SCID mice) subcutaneously with ALK-positive tumor cells (e.g., Sup-M2 for ALCL).

- Dosing Regimen:

- Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups.

- Administer this compound orally at selected doses (e.g., 10, 30, 55 mg/kg) twice daily. The control group receives the vehicle alone.

- Continue treatment for several weeks (e.g., 2-4 weeks).

- Endpoint Measurements:

- Measure tumor volumes and body weights 2-3 times weekly.

- Calculate tumor growth inhibition.

- In follow-up studies, monitor for tumor regrowth after treatment cessation.

3. Investigating Combination Therapy [2]

- Objective: To test if co-inhibition of ALK and other receptor tyrosine kinases (RTKs) overcomes partial resistance.

- Cell Line: Use an ALK+ NSCLC cell line with demonstrated partial resistance to ALK inhibition alone (e.g., H2228).

- Procedure:

- Treat cells with this compound alone, an ERBB2/EGFR inhibitor (e.g., Lapatinib) alone, and their combination.

- Use cell viability assays (e.g., MTT, CellTiter-Glo) after 72-96 hours of treatment to assess synergy.

- Analyze changes in signaling pathways (e.g., phosphorylation of ERBB2, STAT3, Erk1/2, Akt) via western blotting to elucidate the mechanism.

Signaling Pathways and Rationale for Combination Therapy

Research suggests that the neoplastic phenotype in some ALK-driven NSCLCs relies on multiple RTK signals from the outset. In certain cell lines (e.g., H2228), inhibition of ALK alone is insufficient to cause full cell death because other RTKs like EGFR and ERBB2 can provide survival signals, leading to partial resistance [2]. The following diagram illustrates this mechanism and a potential therapeutic strategy:

Mechanism of ALK inhibitor resistance and combination therapy strategy.

Research Significance and Legacy

This compound played a pivotal role in oncological research despite its developmental termination. It served as a key proof-of-concept for the high druggability of ALK, helping to validate ALK as a compelling target for cancer therapy [1] [4]. Research using this compound provided early and critical insights into the phenomenon of intrinsic and adaptive resistance, demonstrating that cancer cells can rapidly activate alternative survival pathways (like EGFR/ERBB2) even before treatment [2]. This understanding is crucial for designing rational combination therapies to prevent or overcome resistance.

The discontinuation of this compound specifically due to lung toxicity highlights the critical importance of comprehensive preclinical safety profiling beyond efficacy studies [3]. This case underscores that potent efficacy and a favorable pharmacokinetic profile do not guarantee clinical success, and safety in toxicology species remains a major hurdle.

References

- 1. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 2. The EGFR family members sustain the neoplastic ... [nature.com]

- 3. ALK Inhibitor this compound - New Drug Approvals [newdrugapprovals.org]

- 4. ALK inhibitors in non-small cell lung cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]

CEP-28122 initial characterization studies

Summary of CEP-28122 Preclinical Data

| Aspect | Characterization Findings |

|---|---|

| Biochemical & Cellular Potency | IC₅₀ of 1.9 nM for recombinant ALK; inhibited cellular ALK phosphorylation (IC₅₀ ~18 nM in Karpas 299 cells) [1] [2]. |

| In Vitro Anti-tumor Activity | Induced growth inhibition/cytotoxicity in ALK-positive Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma cells [1] [2]. |

| In Vivo Efficacy (Mouse Models) | Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts; sustained tumor regression in Sup-M2 and primary human ALCL tumor grafts [1]. |

| Pharmacokinetics/Pharmacodynamics | Oral dosing (30 mg/kg) resulted in >90% inhibition of ALK phosphorylation in tumor xenografts for >12 hours [1]. |

| Selectivity | Showed marginal antitumor activity against ALK-negative human tumor xenografts, indicating selectivity [1]. |

| Development Status | Development was terminated after pre-clinical studies due to the unexpected occurrence of severe lung toxicity in monkeys [3]. |

Detailed Experimental Protocols from Initial Studies

The initial characterization of this compound involved a standard battery of preclinical experiments to establish its potency, efficacy, and selectivity [1].

In Vitro Kinase and Cell-Based Assays

- Recombinant Kinase Assay: The inhibitory activity against purified recombinant ALK kinase domain was measured using a biochemical assay. This compound demonstrated an IC₅₀ of 1.9 nM [1] [2].

- Cell Viability Assays: ALK-positive cancer cell lines (SUDHL-1, Karpas 299, SUP-M2 for ALCL; NCI-H2228, NCI-H3122 for NSCLC; NB-1 for neuroblastoma) were treated with this compound. The compound induced concentration-dependent growth inhibition or cytotoxicity, measured by assays like ATP-lite or MTS [1] [2].

- Western Blotting: Treated cells were lysed, and proteins were separated by gel electrophoresis, transferred to membranes, and probed with antibodies. This confirmed the inhibition of phosphorylation of NPM-ALK (at Y664) in ALCL cells and EML4-ALK in NSCLC cells [1] [2].

In Vivo Efficacy Studies

- Mouse Xenograft Models: Immunodeficient mice (e.g., SCID or nu/nu strains) were subcutaneously implanted with human ALK-positive tumor cells (e.g., SUP-M2 for ALCL). After tumors were established, mice were orally administered this compound at various doses (e.g., 3, 10, 30, 55, or 100 mg/kg) once or twice daily [1].

- Tumor Monitoring: Tumor volumes and body weights were measured regularly. This compound treatment caused dose-dependent tumor growth inhibition and regression [1].

- Pharmacodynamic Analysis: In separate studies, tumor-bearing mice were dosed with this compound, and tumors were harvested at various time points. The levels of total and phosphorylated ALK in tumor lysates were quantified to confirm target engagement [1].

Further Research and Development Context

While this compound itself did not progress, research into overcoming resistance in ALK-driven cancers has continued, exploring combination therapies and other targets. The diagram below illustrates the key findings and subsequent research directions related to this compound.

The experimental data confirms that this compound was a promising pre-clinical candidate due to its high potency and selectivity. Its eventual termination highlights the critical importance of safety toxicology studies in the drug development process.

References

CEP-28122 in vivo tumor xenograft protocol

In Vivo Application Notes for CEP-28122

The table below summarizes the key experimental parameters for this compound efficacy studies in human tumor xenograft models [1] [2].

| Parameter | Details and Specifications |

|---|

| Recommended Models | • Immunocompromised mice (e.g., SCID, nu/nu) with subcutaneous tumor xenografts. • Validated Cell Lines: ALK+ ALCL (Sup-M2), NSCLC (NCI-H2228, NCI-H3122), Neuroblastoma (NB-1). | | Dosing & Administration | • Route: Oral gavage [3]. • Formulation: Information not specified in available literature. • Effective Dose: 30 - 100 mg/kg [1]. • Dosing Schedule: Twice daily (BID) [1]. • Treatment Duration: From 24 days to 4 weeks, or until target tumor burden is reached [1] [2]. | | Key Efficacy Findings | • Target Inhibition: >90% inhibition of ALK tyrosine phosphorylation for >12 hours after a single 30 mg/kg dose [1]. • Antitumor Activity: Dose-dependent inhibition of tumor growth [2]. • Tumor Regression: Complete or near-complete tumor regressions observed at 30 mg/kg BID and higher [1]. • Durable Response: Sustained tumor regression after a 2-4 week treatment cycle, with no tumor re-emergence for over 60 days post-treatment in some models [1]. |

Detailed Experimental Protocol

This protocol outlines the steps for a standard efficacy study using subcutaneous ALK-positive xenograft models.

1. Tumor Cell Preparation and Implantation

- Cell Culture: Grow validated ALK-positive cancer cells (e.g., Sup-M2 for ALCL) in appropriate media under standard conditions.

- Harvesting: Harvest cells in the logarithmic growth phase. Ensure high viability (>95%) as determined by Trypan Blue exclusion.

- Implantation: Resuspend cells in a 1:1 mixture of culture medium and Matrigel. Inject subcutaneously (e.g., 5-10 million cells per mouse) into the flank of immunocompromised mice [4].

2. Randomization and Dosing

- Tumor Monitoring: Monitor tumors until they reach a predetermined volume (typically 100-200 mm³).

- Randomization: Randomize mice into treatment and control groups to ensure similar average tumor sizes and body weights across groups at the start of dosing.

- Dosing Regimen: Administer this compound via oral gavage at the selected dose (e.g., 30-100 mg/kg) twice daily. Prepare fresh dosing solutions daily. The control group should receive the vehicle only [1] [3].

3. In-Life Monitoring and Endpoint Analysis

- Tumor Measurement: Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Body Weight: Record body weight at least twice weekly as an indicator of compound toxicity.

- Pharmacodynamic Assessment: For proof-of-mechanism, harvest tumors at specific time points post-dosing (e.g., 2-6 hours) and analyze by Western blot to confirm inhibition of ALK phosphorylation (p-ALK) [1].

- Study Endpoints: The primary endpoint is typically tumor volume. A secondary endpoint can be the excised tumor weight at the end of the study.

The workflow for the xenograft study is summarized in the following diagram:

Key Considerations for Protocol Implementation

- Model Selection: The Sup-M2 ALK+ ALCL model has been directly validated with this compound and shows robust, dose-dependent responses [1] [2]. Patient-Derived Xenograft (PDX) models are highly recommended for their superior ability to recapitulate human tumor biology and predict clinical response [5] [6] [4].

- Confirming Target Engagement: The efficacy of this compound is directly linked to its ability to inhibit ALK. It is crucial to include pharmacodynamic analysis in your study design. As demonstrated in research, analyzing tumor lysates via Western blot for phospho-ALK (Y1604) confirms that the observed anti-tumor effects are due to on-target ALK inhibition [7] [1].

- Dosing Strategy: The published twice-daily (BID) dosing schedule is necessary to maintain sustained ALK inhibition. A single 30 mg/kg dose provided >90% target inhibition for over 12 hours [1].

Notes & Limitations

- Formulation: The exact formulation of this compound used in the cited studies was not disclosed, which is a critical detail for replicating the experiments.

- Toxicity Data: While the studies note treatment was "well tolerated," specific data on body weight changes or other toxicity markers are not provided in the available excerpts.

- Resistance Models: One study using a TRAF1-ALK PDT model found that this compound induced a significant clinical response but could not completely eradicate the disease, highlighting a potential limitation and an area for further investigation [3].

References

- 1. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - ALK Inhibitor for Targeted Cancer Therapy [apexbt.com]

- 3. A novel Patient Derived Tumorgraft model with TRAF1-ALK ... [pmc.ncbi.nlm.nih.gov]

- 4. The Generation and Application of Patient-Derived ... [pmc.ncbi.nlm.nih.gov]

- 5. Top 8 Considerations for Choosing a PDX Model [labcorp.com]

- 6. Patient-derived xenograft models in cancer therapy [nature.com]

- 7. Chimeric kinase ALK induces expression of NAMPT and ... [pmc.ncbi.nlm.nih.gov]

CEP-28122 Dosing Regimen in Mouse Models

The table below summarizes the complete dosing and efficacy data for CEP-28122 from the identified study, which tested the drug on Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma tumor xenografts in mice [1].

| Tumor Model | Dose | Frequency & Route | Treatment Duration | Efficacy Outcome |

|---|---|---|---|---|

| Various ALK+ Xenografts (ALCL, NSCLC, neuroblastoma) | 30 mg/kg | Twice daily, Oral | Not Specified | Dose-dependent antitumor activity; complete/near-complete tumor regressions |

| Sup-M2 Tumor Xenografts | 55 or 100 mg/kg | Twice daily, Oral | 4 weeks | Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment |

| Primary Human ALCL Tumor Grafts | 55 or 100 mg/kg | Twice daily, Oral | 2 weeks | Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment |

| General ALK+ Models (for target inhibition) | 30 mg/kg | Single dose, Oral | N/A | >90% target inhibition (ALK tyrosine phosphorylation) sustained for >12 hours |

Experimental Protocol Summary

The following workflow visualizes the key stages of the in vivo efficacy study for this compound.

Key Methodological Details

- Animal Models: The study used immunodeficient mice implanted with human ALK-positive cancer cells, including SUDHL-1 (ALCL), H3122 (NSCLC), and neuroblastoma models [1].

- Dosing Preparation: this compound was administered orally, but the specific formulation vehicle used to prepare the drug suspension was not detailed in the available source [1].

- Efficacy Assessment: Primary efficacy was determined by measuring tumor volume over time and comparing it to control groups. A key finding was sustained tumor regression even after treatment cessation [1].

- Tolerability: The study reported that administration of this compound was well tolerated in mice and rats, though specific criteria for this assessment were not provided [1].

Mechanism of Action & Pharmacodynamic Profile

This compound is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK). The diagram below illustrates its mechanism of action and key pharmacodynamic properties.

Important Considerations for Application

- Confirm Vehicle and Formulation: The exact composition of the dosing vehicle is a critical missing detail you must confirm from the original primary literature or through empirical testing.

- Model Dependency is Key: The efficacy of this compound is specific to ALK-driven models. The source notes "marginal antitumor activity" in ALK-negative tumors, so ensure your model's ALK status is confirmed [1].

- Explore Updated Alternatives: As this data is from 2011, this compound is likely a research tool. For translational studies, investigate newer, clinically relevant ALK inhibitors like Crizotinib, Ceritinib, or Alectinib.

Reference

- [1] this compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. (2011). Molecular Cancer Therapeutics.

References

CEP-28122 cellular assay IC50 values

Quantitative Profile of CEP-28122

The table below summarizes the core quantitative data for this compound from preclinical studies:

| Parameter | Value | Experimental Context |

|---|---|---|

| ALK Enzymatic IC₅₀ | 1.9 nM | Enzyme-based TRF (Time-Resolved Fluorescence) assay [1]. |

| Cellular Activity (ALCL) | ~60 nM (EC₅₀) | Concentration for half-maximal cytotoxicity in Karpas-299 anaplastic large cell lymphoma cells [2]. |

| In Vivo Efficacy (Dose) | 30-100 mg/kg (BID) | Oral dose leading to complete/near-complete tumor regression in ALK-positive xenograft models [2]. |

| In Vivo Target Inhibition | >90% (for >12 hrs) | Inhibition of ALK tyrosine phosphorylation in tumors after a single 30 mg/kg oral dose [2]. |

| Flt4 (VEGFR-3) IC₅₀ | 46 nM | Demonstrates selectivity, as this is ~24-fold less potent than its inhibition of ALK [1]. |

Detailed Experimental Protocols

Protocol 1: Determining Cellular ALK Phosphorylation Inhibition

This protocol assesses the ability of this compound to inhibit ALK phosphorylation in cultured cells [1] [2].

- Cell Culture: Maintain ALK-positive cancer cell lines (e.g., Karpas-299 [ALCL], H3122 [NSCLC], SY5Y [neuroblastoma]) in recommended media.

- Compound Treatment: Treat cells at ~70-80% confluency with a concentration range of this compound (e.g., 0.1 nM to 10 µM) for 2 to 4 hours. Include a DMSO vehicle control.

- Cell Lysis: Lyse cells post-treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Immunoblotting:

- Resolve 20-40 µg of total protein via SDS-PAGE.

- Transfer to a PVDF membrane.

- Probe with primary antibodies against phospho-ALK (Tyr1604) and total ALK.

- Use β-Actin or GAPDH as a loading control.

- Detection & Analysis: Detect bands using a chemiluminescence system. Quantify band density to determine the concentration of this compound that inhibits ALK phosphorylation by 50% (IC₅₀).

Protocol 2: Cellular Proliferation/Cytotoxicity Assay

This protocol evaluates the antiproliferative and cytotoxic effects of this compound on ALK-driven cancer cells [1] [2].

- Cell Seeding: Seed cells into 96-well plates at a density optimized for linear growth over the assay period (e.g., 2,000-5,000 cells/well).

- Compound Treatment & Incubation: After 24 hours, treat cells with a serial dilution of this compound. Incubate for 72-96 hours.

- Viability Readout: Measure cell viability using a standard MTS or MTT assay.

- Add MTS reagent to each well.

- Incubate for 1-4 hours at 37°C.

- Measure the absorbance at 490 nm using a plate reader.

- Data Analysis:

- Normalize absorbance data: (Compound-treated / DMSO control) × 100%.

- Fit the normalized data to a 4-parameter logistic model to calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) [3].

ALK Signaling and Inhibitor Mechanism

The following diagram illustrates the ALK signaling pathway targeted by this compound and its downstream effects.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the key stages of a comprehensive preclinical in vivo efficacy study for this compound [2].

Research Applications & Notes

- Mechanism of Action: this compound acts as a highly potent ATP-competitive inhibitor, blocking ALK's constitutive kinase activity and its downstream survival pathways [2].

- Key Research Applications:

- Target Validation: Confirming the role of ALK as a driver oncogene in ALCL, NSCLC, and neuroblastoma.

- In Vivo Efficacy Modeling: Establishing xenograft models for evaluating antitumor activity and dosing regimens.

- Resistance Studies: Investigating intrinsic and acquired resistance mechanisms, such as co-activation of other RTKs like EGFR and ERBB2 [4].

- Critical Note on Form: The data presented here is for the This compound mesylate salt (Catalog No. T10759). The free base CAS number is 1022958-60-6 [1].

References

CEP-28122 ALK phosphorylation inhibition assay

Introduction to CEP-28122

This compound is a potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which has emerged as a promising molecular target for cancer therapy. ALK is constitutively activated in several human cancers due to chromosomal translocations, point mutations, and gene amplification [1]. This compound was shown to induce robust antitumor activity, including complete tumor regressions, in preclinical models of ALK-positive cancers, such as Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma [1]. Its favorable pharmaceutical and pharmacokinetic profile underscores its potential for clinical development.

ALK Signaling Pathway & Drug Inhibition

The diagram below illustrates the ALK-mediated signaling pathway and the mechanism of inhibition by this compound.

Summary of Preclinical Efficacy Data

The table below summarizes key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound [1]

| Experimental Model | Assay Type | Key Findings | Dosage / Concentration |

|---|---|---|---|

| ALK-positive ALCL, NSCLC, and Neuroblastoma Cells | Cellular ALK Phosphorylation | Potent inhibition of cellular ALK tyrosine phosphorylation | IC₅₀ values in the low nanomolar range (high potency) |

| Cellular Growth Inhibition / Cytotoxicity | Concentration-dependent growth inhibition and cytotoxicity | IC₅₀ / GI₅₀ values in the low nanomolar range | |

| ALK-positive Tumor Xenografts (Mice) | In Vivo Target Engagement | Substantial ALK inhibition (>90%) for >12 hours | Single oral dose of 30 mg/kg |

| Antitumor Efficacy (ALCL, NSCLC, Neuroblastoma) | Dose-dependent antitumor activity; complete/near complete tumor regressions | 30 mg/kg twice daily or higher | |

| Sustained Tumor Regression (Sup-M2 Xenografts) | Sustained tumor regression with no reemergence for >60 days post-treatment | 55 or 100 mg/kg twice daily for 2-4 weeks | |

| ALK-negative Tumor Xenografts | Antitumor Efficacy | Marginal antitumor activity | Same dosing regimens as above |

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the key steps for the preclinical assessment of this compound's efficacy.

General Guidance for Key Experimental Protocols

While the search results confirm the experiments performed, they do not contain the granular, step-by-step laboratory protocols. The following guidance outlines the standard methodology based on the described experiments.

Cellular ALK Phosphorylation Inhibition Assay

This assay measures the direct target engagement of this compound in cells.

- Cell Lines: Use ALK-positive cancer cell lines (e.g., SU-DHL-1 for ALCL, H3122 for NSCLC with EML4-ALK) alongside ALK-negative controls.

- Treatment: Seed cells and allow them to adhere. Treat with a concentration range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined period (e.g., 2-4 hours).

- Cell Lysis and Immunoblotting: Lyse cells and quantify total protein. Resolve equal protein amounts by SDS-PAGE and transfer to a membrane.

- Detection: Immunoblot using a primary antibody against phosphorylated ALK (e.g., pTyr1604). Subsequently, strip and re-probe the membrane with an antibody against total ALK and a loading control (e.g., GAPDH, β-Actin) to confirm equal loading and specificity.

- Data Analysis: Quantify band intensities. The concentration that inhibits 50% of phosphorylation (IC₅₀) can be calculated using non-linear regression analysis.

Cellular Growth Inhibition / Cytotoxicity Assay

This assesses the functional consequence of ALK inhibition on cell viability.

- Cell Culture: Maintain ALK-positive and negative cell lines in appropriate media.

- Compound Treatment: Plate cells at a low density. The next day, treat with a serial dilution of this compound. Each concentration should be tested in multiple replicates (e.g., triplicate or more). Include a vehicle control and a blank (media only).

- Incubation and Viability Measurement: Incubate for a set period (e.g., 72-96 hours). Cell viability can be measured using assays like MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content as a proxy for live cells.

- Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. The GI₅₀ value (concentration causing 50% growth inhibition) can be determined from the dose-response curve.

Limitations and Future Directions

A primary challenge in ALK-targeted therapy is the emergence of acquired resistance, often through on-target ALK mutations or alternative pathway activation [2]. The preclinical success of this compound supports the development of next-generation ALK inhibitors, such as alectinib, brigatinib, and lorlatinib, which have been developed to overcome resistance and exhibit improved CNS penetration [2].

References

Comprehensive Application Notes and Protocols for CEP-28122 Oral Administration in Preclinical Models

Introduction to ALK Biology and CEP-28122

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily that has emerged as a critical therapeutic target in multiple human cancers. ALK undergoes constitutive activation through various genetic alterations including chromosomal rearrangements, point mutations, and gene amplification, driving oncogenic signaling in several malignancies. The discovery of ALK rearrangements in anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma has established this kinase as a promising target for molecular therapy. ALK fusion proteins, particularly NPM-ALK in ALCL and EML4-ALK in NSCLC, activate numerous downstream signaling pathways including STAT3, AKT, and ERK, promoting cell proliferation, survival, and metabolic reprogramming. [1] [2]

This compound is a highly potent and selective orally active ALK inhibitor that demonstrated robust antitumor activity in preclinical models of ALK-positive cancers. As a 2,4-diarylaminopyrimidine analogue (DAAPalogue), this compound exhibits favorable pharmaceutical properties and pharmacokinetic profile, making it an ideal candidate for preclinical development and mechanistic studies. The compound was specifically designed to overcome limitations of first-generation ALK inhibitors, particularly in addressing crizotinib resistance mechanisms and improving central nervous system penetration. This document provides comprehensive application notes and experimental protocols for evaluating this compound in preclinical models, supporting drug development efforts for ALK-driven malignancies. [3] [4]

Compound Properties and Efficacy Profiles

Biochemical and Cellular Characteristics

This compound demonstrates excellent potency against recombinant ALK kinase activity and effectively inhibits cellular ALK tyrosine phosphorylation in ALK-positive cancer cells. The compound exhibits high selectivity for ALK compared to other kinases, minimizing off-target effects in preclinical models. In cellular assays, this compound induces concentration-dependent growth inhibition and cytotoxicity specifically in ALK-positive cancer cell lines, including ALCL, NSCLC, and neuroblastoma models, while showing minimal activity in ALK-negative cells. The therapeutic window is substantial, with significant antitumor efficacy observed at well-tolerated doses in murine models. [3]

In Vivo Antitumor Efficacy

This compound demonstrates dose-dependent antitumor activity in multiple ALK-positive tumor xenograft models following oral administration. Complete or near-complete tumor regressions have been observed across various ALK-driven cancer models with sustained duration of response.

Table 1: Antitumor Efficacy of this compound in Preclinical Models [3]

| Tumor Model | Dosing Regimen | Efficacy Outcome | Duration of Response |

|---|---|---|---|

| ALK-positive ALCL | 30 mg/kg BID | Complete tumor regression | Sustained >60 days post-treatment |

| ALK-positive NSCLC | 30 mg/kg BID | Near-complete regression | Sustained during treatment period |

| Neuroblastoma | 30 mg/kg BID | Significant tumor growth inhibition | Dose-dependent |

| Sup-M2 tumor xenografts | 55-100 mg/kg BID for 4 weeks | Complete regression in all mice | No recurrence for >60 days post-treatment |

| Primary human ALCL grafts | 55-100 mg/kg BID for 2 weeks | Sustained tumor regression | Complete response in all models |

Experimental Protocols

Formulation and Administration

Formulation Preparation: this compound should be prepared as a homogeneous suspension in 0.5% methylcellulose with 0.1% Tween-80 for oral administration in rodent models. Prepare fresh daily by first dispersing methylcellulose in purified water while stirring continuously, then adding Tween-80 followed by gradual incorporation of this compound powder. Maintain continuous stirring until a uniform suspension is achieved without visible particles or settling. Vehicle control should be prepared identically without the active compound. [3]

Dosing Regimens: Based on efficacy studies, the recommended dosing regimen for antitumor efficacy evaluation is 30 mg/kg twice daily (BID) for initial studies, with higher doses (55-100 mg/kg BID) for more advanced or resistant models. Administer doses approximately 8-10 hours apart to maintain continuous ALK inhibition. The optimal dosing duration varies by model: 2-4 weeks for established xenografts, with extended treatment for evaluating sustained responses. [3]

In Vivo Pharmacodynamic Studies

Tumor Xenograft Models: Establish ALK-positive tumor xenografts in immunocompromised mice (e.g., athymic nude or SCID mice) by subcutaneous implantation of 5×10⁶ ALK-positive cancer cells (SUDHL-1, SUP-M2, or H3122 lines) in the flank region. Allow tumors to reach 150-200 mm³ before initiating treatment. Randomize animals into control and treatment groups (n=10 per group) ensuring comparable mean tumor volumes across groups. [3] [1]

Tissue Collection and Processing: For pharmacodynamic assessments, collect tumor tissues at predetermined time points (e.g., 2, 6, 12, and 24 hours) after single-dose administration. Immediately following euthanasia, excise tumors and divide each for multiple analyses: flash-freeze portion in liquid nitrogen for phosphoprotein analysis, preserve portion in RNAlater for gene expression studies, and fix portion in 10% neutral buffered formalin for immunohistochemistry. [3] [1]

Biomarker Analysis: Assess ALK target engagement by measuring phospho-ALK (Y1604) levels using Western blotting with specific antibodies. Process frozen tumor tissues by homogenization in RIPA buffer containing protease and phosphatase inhibitors. Perform electrophoresis and transfer to PVDF membranes, then probe with anti-pALK and total ALK antibodies. Quantitative analysis should demonstrate >90% inhibition of ALK phosphorylation at 6 hours post-dose with substantial suppression maintained for >12 hours following 30 mg/kg dose. [3] [1]

Toxicity and Tolerability Assessment

Animal Monitoring: Conduct daily observations for clinical signs of toxicity including lethargy, hunched posture, ruffled fur, or abnormal breathing. Record body weight measurements three times weekly as a sensitive indicator of systemic toxicity. Perform detailed clinical examinations twice weekly assessing behavior, food and water consumption, and neurological status. [3] [5]

Tolerability Endpoints: At study termination, collect and weigh critical organs (liver, kidneys, spleen, heart, lungs) for relative organ weight calculations. Collect blood samples for clinical pathology analysis including complete blood count and serum chemistry (ALT, AST, BUN, creatinine). Process tissues for histopathological examination by fixation in 10% neutral buffered formalin for 48 hours, followed by paraffin embedding, sectioning, and H&E staining. [5]

Table 2: Protocol for Short-Term Toxicity Assessment in Rodents [5]

| Parameter | Frequency | Methodology | Acceptance Criteria |

|---|---|---|---|

| Body weight | 3 times weekly | Electronic scale | <10% loss from baseline |

| Clinical observations | Daily | Standardized scoring system | No severe abnormal findings |

| Food consumption | Weekly | Measured weight of provided food | <20% reduction from control |

| Clinical pathology | Study termination | Hematology analyzer, clinical chemistry | Values within historical reference ranges |

| Organ weights | Study termination | Analytical balance | No significant differences from control |

| Histopathology | Study termination | H&E staining, light microscopy | No compound-related pathological findings |

Signaling Pathways and Mechanistic Studies

ALK Signaling Network

ALK activation triggers multiple downstream signaling cascades that promote oncogenesis. The primary signaling pathways include JAK-STAT, PI3K-AKT, and RAS-RAF-MEK-ERK, which collectively regulate critical cellular processes including proliferation, metabolism, and survival. In ALK-positive cancers, the STAT3 pathway is particularly important, with constitutive activation driving expression of genes involved in cell cycle progression (Cyclin D1) and apoptosis resistance (Bcl-2, Bcl-xL). Additionally, ALK fusion proteins activate metabolic reprogramming through upregulation of NAMPT, the rate-limiting enzyme in the NAD salvage pathway, creating metabolic dependencies that can be therapeutically targeted. [1] [2]

Diagram 1: ALK Signaling Pathways and this compound Mechanism of Action. This compound potently inhibits ALK fusion proteins, blocking downstream activation of STAT3, AKT, and ERK signaling pathways. This inhibition suppresses tumor proliferation, enhances apoptosis, and disrupts oncogene-driven metabolic reprogramming through NAMPT regulation.

Combination Therapy Strategies

NAMPT Inhibition Synergy: Research demonstrates that ALK signaling upregulates NAMPT expression through STAT3-mediated transcriptional activation, creating metabolic vulnerability in ALK-positive cancers. Combining this compound with NAMPT inhibitors (FK866/daporinad) enhances antitumor efficacy by dual targeting of oncogenic signaling and metabolic dependencies. This approach simultaneously inhibits kinase activity and depletes intracellular NAD pools, leading to energetic crisis and enhanced apoptosis in ALK-positive cells. [1]

Overcoming Resistance: Preclinical studies support combining this compound with other targeted agents to address acquired resistance. EGFR inhibition (afatinib) can restore sensitivity in models with EGFR bypass signaling, while mTOR inhibition (sirolimus) enhances efficacy against resistant clones. These combinations provide rationale for sequential treatment strategies in the clinical setting. [6] [7]

Therapeutic Potential and Development Considerations

Translation to Clinical Application

This compound represents an important step in the evolution of ALK inhibitors, addressing key limitations of first-generation agents. The compound's favorable pharmacokinetics and robust preclinical efficacy supported its clinical translation, though it has been superseded by later-generation ALK inhibitors in development pipelines. The pharmacodynamic and mechanistic insights gained from this compound studies have informed the development of subsequent ALK-targeted therapies, particularly regarding dosing strategies needed to maintain continuous ALK suppression and prevent resistance emergence. [3] [6]

The preclinical data generated with this compound continues to provide valuable insights for combination therapy approaches and resistance management in ALK-positive cancers. The demonstrated activity in multiple ALK-driven models supports the broader principle that potent and selective ALK inhibition can achieve substantial tumor regressions across histological boundaries, highlighting the importance of molecular profiling in treatment selection. [3] [7]

Technical Considerations for Preclinical Evaluation

Model Selection: Choosing appropriate preclinical models is critical for meaningful evaluation of this compound. Cell line-derived xenografts (SUDHL-1, SUP-M2, Karpas 299 for ALCL; H3122 for NSCLC) provide reproducible systems for efficacy assessment, while patient-derived xenografts better recapitulate tumor heterogeneity and therapeutic responses. For resistance studies, engineered lines with known resistance mutations (L1196M, G1202R, C1156Y) should be utilized. [3] [6] [1]

Study Design Considerations: Adequate sample sizes (minimum n=10 per group) ensure statistical power to detect significant antitumor effects. Randomization procedures should balance starting tumor volumes across groups to minimize bias. Inclusion of positive control groups (crizotinib or other ALK inhibitors) provides benchmark comparisons. Pharmacodynamic endpoints should be integrated at multiple time points to confirm target engagement and guide dosing schedules. [3] [5]

Diagram 2: Preclinical Evaluation Workflow for this compound. The comprehensive assessment includes tumor implantation, randomized treatment groups, continuous monitoring, and multimodal endpoint analysis to fully characterize compound efficacy, pharmacokinetics, and tolerability.

Conclusion

This compound represents a valuable tool compound for investigating ALK biology and validating ALK as a therapeutic target in preclinical models. The detailed protocols provided herein enable rigorous evaluation of antitumor efficacy, pharmacodynamic modulation, and tolerability profiles following oral administration. The robust activity demonstrated across multiple ALK-positive cancer models, combined with a favorable safety profile, supports the continued use of this compound as a benchmark compound in ALK inhibitor development. Researchers should consider these application notes when designing studies to explore novel combination strategies, resistance mechanisms, and translational approaches for ALK-driven malignancies.

References

- 1. Chimeric kinase ALK induces expression of NAMPT and ... [pmc.ncbi.nlm.nih.gov]

- 2. ALK Signaling and Target Therapy in Anaplastic Large Cell ... [pmc.ncbi.nlm.nih.gov]

- 3. - CEP , a highly potent and selective 28122 active inhibitor of... orally [pubmed.ncbi.nlm.nih.gov]

- 4. discovery and clinical developments - RSC Publishing [pubs.rsc.org]

- 5. IV.C.3.a. Short-Term Toxicity Studies with Rodents [fda.gov]

- 6. ALK inhibitors in non-small cell lung cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Profile Detail - CKB CORE - Genomenon [ckb.genomenon.com]

Comprehensive Application Notes and Protocols for CEP-28122

Chemical and Biological Profile of CEP-28122

This compound is a highly potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is constitutively activated in various human cancers due to chromosomal translocations, point mutations, and gene amplification. It has emerged as an excellent molecular target for cancer therapy. [1] [2]

The table below summarizes the key physicochemical characteristics of this compound: [3] [4]

| Property | Specification |

|---|---|

| CAS Number | 1022958-60-6 |

| Molecular Formula | C₂₈H₃₅ClN₆O₃ |

| Molecular Weight | 539.07 g/mol [3] [5] [4] |

| Purity | ≥98% [3] |

| Physical Appearance | Solid powder [3] [4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [3] |

Stock Solution Preparation

The following section outlines the standard procedure for preparing a stock solution of this compound. Always wear appropriate personal protective equipment (PPE) and work in a fume hood when handling the powder and solvents.

Recommended Solvents

- DMSO is the most commonly used solvent for preparing stock solutions of this compound. [3] [4]

- Alternative solvents include DMF (Dimethylformamide) or, for specific in vivo formulations, a mixture of solvents like PEG300, Tween 80, and saline. [3] [4]

Preparation Protocol

- Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM, 25 mg/mL).

- Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.

- Transfer to Vial: Transfer the powder to a clean, sterile vial or tube.

- Add Solvent: Add the calculated volume of solvent (e.g., DMSO) to the vial. For a 10 mM stock solution, you would add 1.855 mL of solvent per 1 mg of this compound. [3]

- Mix Thoroughly: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.

The table below provides a quick reference for preparing common stock solution concentrations: [3]

| Desired Concentration | Amount of this compound | Volume of Solvent |

|---|---|---|

| 1 mM | 0.539 mg | 1 mL |

| 5 mM | 2.695 mg | 1 mL |

| 10 mM | 5.391 mg | 1 mL |

Storage and Stability

Proper storage is critical for maintaining the stability and activity of your stock solutions.

- Stock Solution (in solvent): For short-term storage (approximately one month), solutions can be kept at -20°C. For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. [3]

- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes before freezing.

- General Handling: Keep the container tightly sealed in a cool, well-ventilated area. Avoid exposing the compound or its solutions to direct sunlight. [6]

In Vivo Formulation Guidelines

For animal studies, this compound has demonstrated robust antitumor activity in ALK-positive xenograft models when administered orally. [1] The following formulations have been referenced for in vivo use. Note: These are example protocols, and conditions should be optimized for your specific experimental model.

Oral Administration Formulations

- Suspension in 0.5% CMC-Na: [3]

- Prepare a 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water. Mix until clear.

- Add the calculated mass of this compound powder to the 0.5% CMC-Na solution.

- Mix thoroughly to create a homogeneous suspension. For example, adding 250 mg of this compound to 100 mL of 0.5% CMC-Na will yield a 2.5 mg/mL working solution. [3]

Injectable Formulations

- Injection Formulation 1 (for IP/IV/IM/SC): [3]

- Ratio: DMSO : Tween 80 : Saline = 10 : 5 : 85

- Preparation: First, dissolve this compound in a small volume of DMSO. Then, add Tween 80 and mix. Finally, dilute with saline to the final volume.

- Injection Formulation 2: [3]

- Ratio: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Safety and Handling Precautions

This compound is classified as hazardous and requires careful handling. [6]

- Hazard Statements: [6]

- H302: Harmful if swallowed.

- H410: Very toxic to aquatic life with long-lasting effects.

- Precautionary Measures: [6]

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink, or smoke when using this product.

- P273: Avoid release to the environment.

- Always use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

- Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

Experimental Protocols from Literature

In Vitro Cellular Efficacy Assessment

The following methodology is derived from published studies on this compound:

- Purpose: To assess the growth inhibition and cytotoxicity of this compound on ALK-positive cancer cell lines (e.g., anaplastic large-cell lymphoma - ALCL, non-small cell lung cancer - NSCLC, neuroblastoma). [1]

- Procedure: [1]

- Seed ALK-positive (e.g., KARPAS-299) and ALK-negative control cells in culture plates.

- After cell adherence, treat with a concentration gradient of this compound (e.g., 0 nM to 1000 nM). DMSO should be used as a vehicle control.

- Incubate for a predetermined time (e.g., 48-72 hours).

- Assess cell viability using standard assays like MTT or CellTiter-Glo.

- In parallel, to confirm target engagement, lysate cells after a shorter treatment (e.g., 2 hours) and analyze the levels of phosphorylated ALK and its downstream effectors via Western blot.

In Vivo Efficacy in Xenograft Models

Robust protocols for in vivo efficacy studies have been established:

- Purpose: To evaluate the antitumor activity of this compound in mouse xenograft models of ALK-positive cancers. [1] [4]

- Procedure: [1]

- Implant ALK-positive tumor cells (e.g., Sup-M2 for ALCL) subcutaneously into immunodeficient mice (e.g., SCID or nu/nu mice).

- Randomize mice into groups once tumors reach a predefined volume (e.g., 150-200 mm³).

- Administer this compound orally. Dosing regimens from literature include:

- 10 mg/kg twice daily

- 30 mg/kg twice daily

- 55 mg/kg twice daily

- 100 mg/kg twice daily

- Administer a vehicle control to a separate group.

- Measure tumor volumes and animal body weights 2-3 times per week for the study duration (e.g., 2-4 weeks).

- For pharmacodynamic analysis, a separate cohort can be dosed, and tumors harvested at various time points post-dosing to assess inhibition of ALK phosphorylation.

References

- 1. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 2. discovery and clinical developments - RSC Publishing [pubs.rsc.org]

- 3. - CEP | ALK inhibitor | CAS 1022958-60-6 | Buy 28122 - CEP from... 28122 [invivochem.com]

- 4. This compound - ALK Inhibitor for Targeted Cancer Therapy [apexbt.com]

- 5. This compound | ALK Inhibitor [medchemexpress.com]

- 6. This compound|1022958-60-6|MSDS [dcchemicals.com]

CEP-28122: In Vitro Cytotoxicity & Cell Viability Assessment

Introduction CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a validated molecular target in cancers such as ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1] [2]. In vitro cytotoxicity assays are critical for establishing its preclinical efficacy profile by quantifying the compound's ability to inhibit the growth and viability of cancer cells.

The primary mechanism of action involves the potent inhibition of recombinant ALK activity and cellular ALK tyrosine phosphorylation, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells [1] [2].

Summary of Experimental Data

The tables below consolidate the experimental models and key findings from the referenced studies.

Table 1: In Vitro Cytotoxicity Profiling of this compound

| Cell Line | Cancer Type | ALK Status | Assay Method | Key Finding (Growth Inhibition/Cytotoxicity) |

|---|---|---|---|---|

| Karpas-299 [1] | Anaplastic Large-Cell Lymphoma (ALCL) | Positive (NPM-ALK) | MTS | Concentration-dependent |

| Sup-M2 [1] | Anaplastic Large-Cell Lymphoma (ALCL) | Positive (NPM-ALK) | MTS | Concentration-dependent |

| NCI-H2228 [1] | Non-Small Cell Lung Cancer (NSCLC) | Positive (EML4-ALK) | MTS | Concentration-dependent |

| H3122 [1] | Non-Small Cell Lung Cancer (NSCLC) | Positive (EML4-ALK) | MTS | Concentration-dependent |

| NB-1 [1] | Neuroblastoma | Positive | MTS | Concentration-dependent |

| NB-1691 [1] | Neuroblastoma | Positive | MTS | Concentration-dependent |

| HuT-102 [1] | Lymphoma | Negative | MTS | Marginal activity |

| Toledo [1] | Leukemia | Negative | MTS | Marginal activity |

| NCI-H1650 [1] | Non-Small Cell Lung Cancer (NSCLC) | Negative (EML4-ALK) | MTS | Marginal activity |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | ALK Status | Dosage & Regimen | Route | Treatment Duration | Key Efficacy Outcome |

|---|---|---|---|---|---|

| Sup-M2 (ALCL) Xenograft [2] | Positive | 3, 10, 30 mg/kg (twice daily) | Oral | 10 days | Dose-dependent antitumor activity |

| NCI-H2228 (NSCLC) Xenograft [1] | Positive | 3, 10, 30 mg/kg (twice daily) | Oral | 10 days | Dose-dependent antitumor activity |

| NB-1 (Neuroblastoma) Xenograft [1] | Positive | 3, 10, 30 mg/kg (twice daily) | Oral | 10 days | Dose-dependent antitumor activity |

| Sup-M2 (ALCL) Xenograft [2] | Positive | 55 or 100 mg/kg (twice daily) | Oral | 4 weeks | Sustained tumor regression |

| ALK-negative Xenograft [2] | Negative | 30 mg/kg (twice daily) | Oral | 10 days | Marginal antitumor activity |

Detailed Protocol: MTS Cell Viability Assay

This protocol is adapted from the method used to characterize this compound in the provided research [1]. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells, serving as an indicator of cell viability [3].

Workflow Overview The diagram below illustrates the key steps of the MTS assay procedure.

Materials

- Cell Lines: ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative control lines.

- Test Compound: this compound, typically prepared as a 10 mM stock solution in DMSO, with subsequent serial dilutions in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all wells, including controls [1].

- Assay Kit: Commercially available MTS assay kit, such as the CellTiter 96 Non-Radiocative Cell Proliferation Assay.

- Equipment: 96-well tissue culture plates, CO₂ incubator, multi-channel pipettes, microplate reader.

Procedure

- Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density that ensures cells remain in the logarithmic growth phase throughout the assay (e.g., 2,000-10,000 cells per well in 100 µL of culture medium). Include wells with medium only as a background control.

- Pre-incubation: Allow the cells to adhere and recover for approximately 24 hours in a standard culture incubator (37°C, 5% CO₂).

- Compound Treatment: Prepare serial dilutions of this compound in culture medium to cover the desired concentration range (e.g., 0-10 µM). Aspirate the old medium from the plate and add 100 µL of the compound-containing medium to respective test wells. For controls, add medium with vehicle (e.g., 0.1% DMSO) to the negative control wells.

- Incubation: Incubate the plate for 48 to 72 hours in the incubator to allow the compound to exert its cytotoxic/cytostatic effects [1].

- Viability Measurement: After the incubation period, add the MTS reagent directly to each well (e.g., 20 µL per 100 µL of medium). Return the plate to the incubator for 1 to 4 hours to allow for color development [1].

- Absorbance Reading: Measure the absorbance of the formazan product at 492 nm using a plate reader. Subtract the average absorbance of the background control (medium only) from all other readings.

- Data Analysis:

- Calculate the average absorbance for each treatment group and the vehicle control.

- Percent Viability is calculated as: (Average Absorbance of Treated Group / Average Absorbance of Vehicle Control Group) × 100%.

- Plot percent viability against the log of the compound concentration to generate dose-response curves. Calculate the IC₅₀ value (concentration that inhibits cell viability by 50%) using appropriate non-linear regression software.

Data Interpretation & Troubleshooting

Expected Results

- In ALK-positive cell lines, this compound should induce concentration-dependent growth inhibition and cytotoxicity, yielding a characteristic sigmoidal dose-response curve and a low IC₅₀ value (in the nanomolar range, indicative of high potency) [1] [2].

- ALK-negative control cell lines should show significantly less sensitivity (marginal activity), even at higher concentrations, confirming the compound's selectivity for ALK-dependent tumors [1] [2].

Troubleshooting Tips

- High Background: Ensure that the test compound does not directly react with the MTS reagent or precipitate in the medium, which can cause interference. Include a control with compound in cell-free medium to check for this [3].

- Poor Signal/Precision: Optimize the initial cell seeding density and the duration of color development with the MTS reagent for each cell line to ensure the signal is within the dynamic range of the plate reader.

- High Variability: Use multi-channel pipettes for consistent reagent addition across the plate and perform experiments with multiple technical replicates (e.g., n=3 to 6 wells per condition).

Alternative & Supplementary Assays

While the MTS assay is excellent for measuring metabolic activity, incorporating assays with different principles provides a more comprehensive view of cytotoxicity.

Diagram of Multi-Assay Approach The following diagram illustrates how different assays can be used to investigate various aspects of cell health and death in response to this compound treatment.

Brief Descriptions of Other Assays

- Dye Exclusion Assays (e.g., Trypan Blue): These simple assays distinguish live from dead cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue [3]. They are useful for direct cell counting but can be time-consuming for large sample sizes and may underestimate cell death [3].

- Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage. It is a direct marker of cytotoxicity but requires caution in co-culture systems as it cannot differentiate LDH released from target versus effector cells [3] [4].

- Adenosine Triphosphate (ATP) Assay: This luminometric assay quantifies intracellular ATP levels, which correlate with the number of metabolically active viable cells. It is highly sensitive and is considered one of the most robust methods for measuring cell viability and cytotoxicity [3].

Conclusion

The in vitro assessment of this compound using the MTS assay effectively demonstrates its potent and selective cytotoxicity against ALK-positive cancer cell lines. The detailed protocol and data interpretation guide provided here offer a reliable framework for researchers to evaluate the efficacy of this promising ALK inhibitor in a preclinical setting. Employing a combination of these cytotoxicity assays can further strengthen the mechanistic understanding of the compound's biological activity.

References

- 1. This compound | CAS 1022958-60-6 [abmole.com]

- 2. This compound, a highly potent and selective orally active ... [pubmed.ncbi.nlm.nih.gov]

- 3. and Cell Viability In ... | IntechOpen Vitro Cytotoxicity Assays [intechopen.com]

- 4. Visualization and quantification of cytotoxicity mediated by ... [sciencedirect.com]

CEP-28122 Pharmacodynamic Assessment: An Application Guide for Preclinical Research

Introduction to CEP-28122

This compound is a highly potent, selective, and orally bioavailable diaminopyrimidine-derived inhibitor of Anaplastic Lymphoma Kinase (ALK). It was developed as a targeted therapeutic agent for cancers driven by ALK alterations, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1] [2]. Its mechanism of action involves competitive inhibition of ATP binding to the ALK kinase domain, leading to suppression of ALK autophosphorylation and downstream signaling pathways that drive tumor cell proliferation and survival [1]. This application note provides a consolidated guide to the pharmacodynamic (PD) assessment protocols for this compound, detailing the experimental methodologies used to characterize its biological activity, efficacy, and mechanisms of action in preclinical models.

Key Pharmacodynamic Properties and Mechanisms

The pharmacodynamic profile of this compound establishes it as a potent and selective ALK inhibitor. The table below summarizes its core PD properties and the biological consequences of ALK inhibition in relevant models.

Table 1: Key Pharmacodynamic Properties of this compound